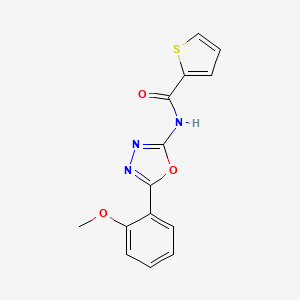

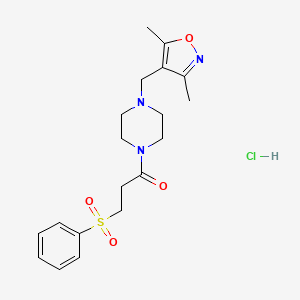

![molecular formula C16H19N3O3S B2713930 Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235205-09-0](/img/structure/B2713930.png)

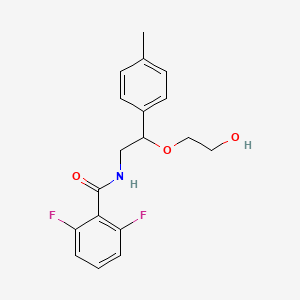

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been studied for their potential anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery Building Blocks

- Efficient Synthesis for Drug Discovery : The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are structurally related to the compound of interest, highlights their utility as new building blocks in drug discovery. These derivatives offer the possibility to explore the chemical space around the molecule, potentially serving as ligands for specific targets. The methodology described allows for substitution at four different positions, enabling thorough exploration of structural variations for potential drug candidates (Durcik et al., 2020).

Antimicrobial and Antituberculosis Activity

- Novel Mycobacterium tuberculosis GyrB Inhibitors : A study on thiazole-aminopiperidine hybrid analogues, which share a structural motif with the compound of interest, demonstrated significant activity against Mycobacterium tuberculosis. These findings underscore the potential of such derivatives in addressing tuberculosis, showcasing their role in inhibiting Mycobacterium smegmatis GyrB ATPase and DNA gyrase, critical enzymes for bacterial replication (Jeankumar et al., 2013).

Anticancer Research

- Synthesis and Antiproliferative Effect : Research on novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates has demonstrated their antiproliferative effects on human leukemic cells. This study highlights the potential of such compounds in cancer research, indicating their ability to induce cell death and affect cancer cell proliferation (Sharath Kumar et al., 2014).

Direcciones Futuras

Benzothiazole derivatives, such as “Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate”, have shown promise as anti-tubercular agents . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and assessing their safety and efficacy in preclinical and clinical studies.

Mecanismo De Acción

Target of Action

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is a compound that has been synthesized for its potential biological activities Compounds with a similar thiazole ring structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact target and the specific biochemical context.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathways involved and the context of the biochemical environment.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

methyl 4-[(1,3-benzothiazole-2-carbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-22-16(21)19-8-6-11(7-9-19)10-17-14(20)15-18-12-4-2-3-5-13(12)23-15/h2-5,11H,6-10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLBITGSODJWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2713848.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2713851.png)

![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2713867.png)

![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)